

# Assessing the Selectivity Profile of 1D228: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK). The performance of **1D228** is objectively compared with other established inhibitors, Tepotinib (a selective c-Met inhibitor) and Larotrectinib (a selective TRK inhibitor), supported by experimental data.

## **Executive Summary**

**1D228** demonstrates potent inhibitory activity against both c-Met and TRK kinases, offering a potential therapeutic advantage in cancers where both pathways are active.[1][2][3] In direct comparisons, **1D228** exhibits superior anti-proliferative effects in specific cancer cell lines and more robust tumor growth inhibition in in-vivo models compared to Tepotinib alone or in combination with Larotrectinib.[1][2][3] Its selectivity profile, while primarily targeting c-Met and TRK, shows some activity against other kinases at higher concentrations, warranting further investigation for potential off-target effects.

## **Kinase Selectivity Profile**

The selectivity of **1D228** was assessed against a panel of 77 tyrosine kinases using an HTRF kinase assay at a concentration of 500 nM.[1] The results highlight its potent inhibition of c-Met and members of the TRK family.

#### **Primary Targets: c-Met and TRK Kinases**



**1D228** demonstrates high potency against its intended targets, with IC50 values in the nanomolar range.

| Target Kinase | 1D228 IC50 (nM) | Tepotinib IC50 (nM) | Larotrectinib IC50<br>(nM) |
|---------------|-----------------|---------------------|----------------------------|
| c-Met         | 0.98[1]         | 3.7[1]              | >10,000                    |
| TRKA          | 111.5[1]        | Not Reported        | ~1-2                       |
| TRKB          | 23.68[1]        | Not Reported        | ~1-2                       |
| TRKC          | 25.48[1]        | Not Reported        | ~1-2                       |

#### **Kinase Panel Selectivity Screen**

At a concentration of 500 nM, **1D228** showed significant inhibition of c-Met and TRK kinases. While the complete inhibition data for all 77 kinases is extensive, the screen confirms the primary selectivity towards c-Met and TRK. For detailed kinase panel data, refer to the supplementary information of the source publication.

### **In Vitro Cellular Activity**

The anti-proliferative activity of **1D228** was evaluated in various cancer cell lines and compared with Tepotinib.

| Cell Line | Cancer Type                 | 1D228 IC50 (nM) | Tepotinib IC50 (nM) |
|-----------|-----------------------------|-----------------|---------------------|
| МНСС97Н   | Hepatocellular<br>Carcinoma | 4.3[1]          | 13[1]               |
| MKN45     | Gastric Cancer              | 1.0[1]          | 1.65[1]             |

### **In Vivo Efficacy**

The anti-tumor efficacy of **1D228** was assessed in xenograft models of gastric and hepatocellular carcinoma and compared with Tepotinib.



| Tumor Model                              | Treatment | Dosage       | Tumor Growth<br>Inhibition (TGI) |
|------------------------------------------|-----------|--------------|----------------------------------|
| Gastric Cancer<br>(MKN45)                | 1D228     | 8 mg/kg/d    | 94.8%[1][3]                      |
| Tepotinib                                | 8 mg/kg/d | 67.61%[1][3] |                                  |
| Hepatocellular<br>Carcinoma<br>(MHCC97H) | 1D228     | 4 mg/kg/d    | 93.4%[1][3]                      |
| Tepotinib                                | 4 mg/kg/d | 63.9%[1][3]  |                                  |

Notably, in the MKN45 gastric cancer model, **1D228** monotherapy demonstrated stronger antitumor activity and lower toxicity compared to the combination of Larotrectinib and Tepotinib. [1][2][3]

### **Signaling Pathway Inhibition**

**1D228** effectively blocks the phosphorylation of c-Met and TRKB, thereby inhibiting their downstream signaling pathways, which are crucial for tumor cell proliferation and survival.





Click to download full resolution via product page

Figure 1. Simplified signaling pathway showing the inhibitory action of 1D228.

## Experimental Protocols Kinase Inhibition Assays (HTRF and ADP-Glo)

Objective: To determine the in vitro inhibitory activity of compounds against specific kinases.

Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay: This assay measures the phosphorylation of a substrate by a kinase.[4] The assay is based on the transfer of energy between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled substrate). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

- Materials: Kinase, biotinylated substrate, ATP, HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665).
- Procedure:



- Add the test compound, kinase, and biotinylated substrate to a microplate well.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature.
- Stop the reaction and add the HTRF detection reagents.
- Incubate to allow for antibody binding.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths.
- Calculate the HTRF ratio and determine the IC50 values.

ADP-Glo Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity.

- Materials: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
- Procedure:
  - Perform the kinase reaction in a microplate well containing the test compound, kinase, substrate, and ATP.
  - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
  - Incubate at room temperature.
  - Measure the luminescence using a luminometer.
  - Determine the kinase activity and IC50 values.





Click to download full resolution via product page

Figure 2. Workflow for HTRF and ADP-Glo kinase inhibition assays.

#### **Cell Proliferation Assay (CCK-8)**

Objective: To measure the effect of compounds on the proliferation of cancer cells.

• Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay.[7][8][9][10] The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.



#### Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound.
- Incubate for a specified period (e.g., 72 hours).
- Add CCK-8 solution to each well.
- Incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability and determine the IC50 values.

#### In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of compounds in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
   The effect of the test compound on tumor growth is then monitored over time.
- General Procedure:
  - Human cancer cells (e.g., MKN45 for gastric cancer, MHCC97H for hepatocellular carcinoma) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[11][12]
  - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - The test compound (e.g., 1D228, Tepotinib) is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.
  - Tumor volume and body weight are measured regularly.
  - At the end of the study, the tumors are excised and weighed.



• Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

#### Conclusion

**1D228** emerges as a potent dual inhibitor of c-Met and TRK with a promising selectivity profile. Its superior performance in both in vitro and in vivo models compared to single-target agents like Tepotinib suggests its potential as a valuable therapeutic candidate for cancers driven by both c-Met and TRK signaling pathways. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. toolsbiotech.com [toolsbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. dojindo.co.jp [dojindo.co.jp]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Assessing the Selectivity Profile of 1D228: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371235#assessing-the-selectivity-profile-of-1d228]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com